4-Bromo-5-ethylthiophene-2-carbonyl chloride
Overview
Description
Scientific Research Applications
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Medicinal Chemistry
- Thiophene-based analogs are considered by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the formulation of corrosion inhibitors .
- The outcomes of these applications would be the effective prevention of corrosion in various industrial applications .
-
Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the fabrication of organic semiconductors .
- The outcomes of these applications would be the development of advanced organic semiconductors with improved properties .
-
Organic Field-Effect Transistors (OFETs)
- Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
- The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the fabrication of OFETs .
- The outcomes of these applications would be the development of advanced OFETs with improved properties .
-
Organic Light-Emitting Diodes (OLEDs)
- Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
- The methods of application or experimental procedures in this field would involve the use of thiophene derivatives in the fabrication of OLEDs .
- The outcomes of these applications would be the development of advanced OLEDs with improved properties .
-
Synthesis of Anticancer Agents
- 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
- The methods of application or experimental procedures in this field would involve the use of 2-Butylthiophene in the synthesis of anticancer agents .
- The outcomes of these applications would be the development of advanced anticancer agents with improved properties .
properties
IUPAC Name |
4-bromo-5-ethylthiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClOS/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQQVJPNPOWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257208 | |
Record name | 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-ethylthiophene-2-carbonyl chloride | |
CAS RN |
1160249-05-7 | |
Record name | 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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